



BRL-42715: Application in Antimicrobial Susceptibility Testing

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent and novel beta-lactamase inhibitor.[1][2] It demonstrates broad-spectrum activity against a wide range of bacterial beta-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes produced by various Gram-positive and Gram-negative bacteria.[1][2][3] These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics. BRL-42715 acts as an irreversible inhibitor, effectively restoring the efficacy of beta-lactam antibiotics against resistant strains.[4] This document provides detailed application notes and protocols for the use of BRL-42715 in antimicrobial susceptibility testing (AST).

Mechanism of Action

BRL-42715 is a powerful inhibitor of serine-based β -lactamases, which include Class A, C, and D enzymes.[5] Its mechanism involves the formation of a stable acyl-enzyme intermediate, which then undergoes rearrangement to form a seven-membered thiazepine ring, leading to the irreversible inactivation of the β -lactamase enzyme.[6] This potent inhibitory action protects β -lactam antibiotics from hydrolysis, allowing them to exert their antibacterial effect on the bacterial cell wall synthesis machinery. Unlike some other inhibitors, **BRL-42715** is not significantly hydrolyzed by Class B metallo- β -lactamases.[7][8]



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Figure 1: Simplified signaling pathway of **BRL-42715** mediated β -lactamase inhibition.

Applications in Susceptibility Testing

BRL-42715 is primarily utilized in AST to assess its ability to potentiate the activity of β -lactam antibiotics against resistant bacterial isolates. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) of a β -lactam antibiotic in the presence and absence of a fixed concentration of **BRL-42715**. A significant reduction in the MIC of the antibiotic in the presence of **BRL-42715** indicates that the resistance mechanism is mediated by a susceptible β -lactamase.

Quantitative Data Summary

The following tables summarize the potentiation effect of **BRL-42715** in combination with amoxicillin against various β -lactamase-producing bacteria.

Table 1: In Vitro Activity of Amoxicillin in Combination with **BRL-42715** and Clavulanic Acid against β-Lactamase-Producing Enterobacteriaceae (n=412)[1][2]



| Compound | Concentration (µg/mL) | Amoxicillin MIC50 (μg/mL) |
|-------------------------------|-----------------------|---------------------------|
| Amoxicillin alone | - | >128 |
| Amoxicillin + BRL-42715 | 1 | 2 |
| Amoxicillin + Clavulanic Acid | 5 | 8 |

Table 2: Activity of Amoxicillin in Combination with **BRL-42715** against Cefotaxime-Susceptible and -Resistant Citrobacter and Enterobacter Strains[1][2]

| Bacterial Group | Amoxicillin MIC50 (μg/mL) | Amoxicillin + BRL-42715 (1 µg/mL) MIC50 (µg/mL) |
|-------------------------------|---------------------------|--|
| Cefotaxime-Susceptible (n=48) | >128 | 2 |
| Cefotaxime-Resistant (n=25) | >128 | 8 |

Table 3: Potentiation of Amoxicillin Activity by BRL-42715 against Various Resistant Bacteria[3]

| Bacterial Genera | Amoxicillin MIC Range (μg/mL) | Amoxicillin + BRL-42715 (1.0-5.0 μg/mL) MIC Range (μg/mL) |
|---|----------------------------------|---|
| Klebsiella | >32 | ≤8.0 |
| Enterobacter | >32 | ≤8.0 |
| Citrobacter | >32 | ≤8.0 |
| Morganella | >32 | ≤8.0 |
| Serratia | >32 | ≤8.0 |
| Acinetobacter | >32 | ≤8.0 |
| Aeromonas | >32 | ≤8.0 |
| Methicillin-Susceptible S. aureus (n=104) | 8 - >32 | ≤0.06 |



Experimental Protocols

The following are generalized protocols for performing antimicrobial susceptibility testing with **BRL-42715**. These should be adapted based on the specific laboratory standards (e.g., CLSI, EUCAST) and the bacterial species being tested.[9]

Protocol 1: Broth Microdilution MIC Assay

This method is used to determine the MIC of a β -lactam antibiotic in combination with a fixed concentration of **BRL-42715**.

Materials:

- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- β-lactam antibiotic stock solution
- BRL-42715 stock solution
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
- Sterile diluents (e.g., sterile water, saline)

Procedure:

- Preparation of **BRL-42715** Working Solution: Prepare a working solution of **BRL-42715** in CAMHB at twice the desired final fixed concentration (e.g., for a final concentration of 1 μg/mL, prepare a 2 μg/mL working solution).
- Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB containing BRL-42715 at the desired fixed concentration. For example, to test antibiotic concentrations from 128 to 0.25 µg/mL, prepare dilutions in tubes or a separate microtiter plate.
- Inoculation of Microtiter Plate:



- \circ Dispense 50 μ L of the appropriate antibiotic/**BRL-42715** solution into each well of the 96-well plate.
- Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Add 50 μL of the diluted bacterial inoculum to each well.
- Controls:
 - Growth Control: Well containing CAMHB and bacterial inoculum only.
 - Sterility Control: Well containing CAMHB only.
 - BRL-42715 Control: Well containing CAMHB, BRL-42715 at the fixed concentration, and bacterial inoculum.
- Incubation: Incubate the microtiter plate at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

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Figure 2: Experimental workflow for the broth microdilution MIC assay with BRL-42715.

Protocol 2: Agar Dilution MIC Assay

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

Materials:

- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- β-lactam antibiotic stock solution
- BRL-42715 stock solution
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
- Inoculum replicating apparatus

Procedure:

- Preparation of Agar Plates:
 - Prepare molten MHA and cool to 45-50°C.
 - For each desired final concentration of the antibiotic, add the appropriate volume of the β-lactam antibiotic and BRL-42715 (at a fixed concentration) to a separate aliquot of molten agar.
 - Pour the agar into sterile petri dishes and allow to solidify.
- Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.



- Inoculation: Using an inoculum replicating apparatus, spot the prepared bacterial inocula onto the surface of the agar plates.
- Controls:
 - Growth Control: An agar plate containing no antibiotic or BRL-42715.
 - Sterility Control: An uninoculated agar plate.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the growth
 of the organism (no more than one or two colonies per spot).

Logical Relationships in Susceptibility Testing

The interpretation of susceptibility testing results with **BRL-42715** follows a clear logical pathway to determine the role of β -lactamase in antibiotic resistance.

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Figure 3: Logical relationship for interpreting susceptibility test results with BRL-42715.



Conclusion

BRL-42715 is a highly effective β -lactamase inhibitor that can be a valuable tool in antimicrobial susceptibility testing. Its use allows for the identification of β -lactamase-mediated resistance and provides crucial data for the potential clinical application of β -lactam/ β -lactamase inhibitor combination therapies. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals in the evaluation of this promising compound.

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